

Application Note: Synthesis Protocol for 2-Chloropyrrolo[1,2-b]pyridazine

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Compound of Interest

Compound Name: 2-Chloropyrrolo[1,2-b]pyridazine

CAS No.: 893723-58-5

Cat. No.: B12123365

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Abstract & Strategic Overview

The pyrrolo[1,2-b]pyridazine scaffold is a bioisostere of indole and azaindole, offering unique solubility and hydrogen-bonding profiles. The 2-chloro derivative is a high-value intermediate, serving as a versatile electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to install pharmacophores at the "head" of the molecule.

Direct chlorination of the parent pyrrolo[1,2-b]pyridazine is not recommended due to the high electron density of the pyrrole ring, which directs electrophilic aromatic substitution (EAS) to positions 5, 6, or 7, rather than the electron-deficient pyridazine ring (position 2).

Therefore, this protocol utilizes a "Pyridazine-First" approach: starting with the chlorine already installed on the pyridazine ring and annealing the pyrrole ring via a mesoionic cycloaddition-decarboxylation sequence.

Retrosynthetic Analysis

The strategy disconnects the pyrrole ring to reveal a mesoionic dipole formed from a pyridazinone acetic acid derivative.

Figure 1: Retrosynthetic logic prioritizing the preservation of the C2-Chlorine bond.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Alkylation)

Objective: Functionalize 6-chloro-3(2H)-pyridazinone to create the dipole precursor.

Reagents:

- Starting Material: 6-Chloro-3(2H)-pyridazinone (1.0 equiv)
- Reagent: Ethyl bromoacetate (1.2 equiv)
- Base: Potassium Carbonate (), anhydrous (2.0 equiv)
- Solvent: Acetone (reagent grade) or DMF (for faster rates)

Procedure:

- Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-Chloro-3(2H)-pyridazinone (10.0 g, 76.6 mmol) and (21.2 g, 153 mmol) in Acetone (150 mL).
- Addition: Add Ethyl bromoacetate (10.2 mL, 92 mmol) dropwise over 10 minutes at room temperature.
- Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting material () should disappear, converting to the N-alkylated product ().
- Workup: Cool to room temperature and filter off the inorganic salts. Evaporate the filtrate under reduced pressure.

- Purification: The residue is typically pure enough for the next step. If needed, recrystallize from Ethanol/Water.
 - Target: Ethyl 2-(6-chloro-3-oxopyridazin-2(3H)-yl)acetate.
 - Yield Expectation: >90%.^[1]

Phase 2: Hydrolysis to Acid

Objective: Generate the free carboxylic acid required for mesoionic formation.

Procedure:

- Hydrolysis: Dissolve the ester from Phase 1 in THF (50 mL) and add 1M NaOH (100 mL). Stir at room temperature for 2 hours.
- Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH ~2.
- Isolation: The acid usually precipitates. Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.
 - Target: 2-(6-Chloro-3-oxopyridazin-2(3H)-yl)acetic acid.

Phase 3: Mesoionic Cycloaddition (The Key Step)

Objective: Construct the pyrrole ring via a [3+2] cycloaddition of the in situ generated münchnone (mesoionic species) with an alkyne.

Mechanism: The acid is dehydrated by acetic anhydride to form a mesoionic oxazolo[3,2-b]pyridazin-2-one (a 1,3-dipole). This dipole reacts with ethyl propiolate (dipolarophile), followed by spontaneous loss of

to form the pyrrolo[1,2-b]pyridazine core.

Reagents:

- Substrate: Acid from Phase 2 (1.0 equiv)
- Dipolarophile: Ethyl propiolate (3.0 equiv)

- Solvent/Reagent: Acetic Anhydride () (10–15 volumes)

- Temperature: 90°C – 100°C

Procedure:

- Setup: In a dry flask under nitrogen, suspend the Acid (5.0 g) in Acetic Anhydride (50 mL).
- Reaction: Add Ethyl propiolate (7.8 mL). Heat the mixture to 90°C.
- Observation: Evolution of gas will be observed. Maintain heating for 4 hours until gas evolution ceases and LCMS indicates conversion.
- Workup: Evaporate the acetic anhydride under reduced pressure (use a rotary evaporator with a robust trap). Co-evaporate with toluene to remove traces of acid.
- Purification: Purify the dark residue by flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).
 - Target: Ethyl **2-chloropyrrolo[1,2-b]pyridazine-5-carboxylate**.[\[2\]](#)
 - Note: The ester group typically ends up at position 5 or 7 depending on steric control; position 5 is favored with propiolates.

Phase 4: Decarboxylation to Final Target

Objective: Remove the ester directing group to yield the 2-chloro derivative.

Procedure:

- Saponification: Hydrolyze the ester (2.0 g) using LiOH (3 equiv) in THF/Water (1:1) at 60°C for 2 hours. Acidify to isolate the carboxylic acid intermediate. Dry thoroughly.
- Thermal Decarboxylation: Mix the dry carboxylic acid with copper powder (10% w/w) in Quinoline or Diphenyl ether.

- Heating: Heat to 200°C–220°C for 30–60 minutes.

evolution will be vigorous.

- Workup: Cool and dilute with EtOAc. Wash extensively with 1M HCl (to remove Quinoline) and Brine.
- Final Purification: Flash chromatography (Hexanes/EtOAc) or sublimation.
 - Final Target: **2-Chloropyrrolo[1,2-b]pyridazine**.[\[2\]](#)[\[3\]](#)

Characterization & Data

Parameter	Specification / Expectation
Appearance	Pale yellow to off-white solid
Molecular Formula	C7H5ClN2
Molecular Weight	152.58 g/mol
MS (ESI+)	[M+H] ⁺ = 153.0 / 155.0 (3:1 ratio characteristic of Cl)
¹ H NMR (DMSO-d ₆)	Pyridazine Ring: Doublet at ~8.5 ppm (H4), Doublet at ~7.2 ppm (H3). Pyrrole Ring: Multiplets at ~6.8–7.8 ppm (H5, H6, H7).
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

Critical Process Parameters & Troubleshooting

Figure 2: Critical checkpoints in the synthetic workflow.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield in Phase 3	Wet starting acid or old Acetic Anhydride.	Dry acid in vacuum oven >12h. Distill Ac ₂ O before use.
Incomplete Decarboxylation	Temperature too low.	Ensure internal temp >200°C. Use Copper bronze catalyst.
Regioisomer Mixtures	Non-selective cycloaddition.	Use Ethyl Propiolate (sterically small) to favor 5-ester. Purify by column before decarboxylation.

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